molecular formula C9H10O B1595887 alpha-Vinylbenzyl alcohol CAS No. 4393-06-0

alpha-Vinylbenzyl alcohol

Cat. No. B1595887
CAS RN: 4393-06-0
M. Wt: 134.17 g/mol
InChI Key: MHHJQVRGRPHIMR-UHFFFAOYSA-N
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Description

Alpha-Vinylbenzyl alcohol (AVB) is an organic compound which is widely used in scientific research. This compound is a colorless liquid with a low boiling point and a low melting point and is soluble in water and organic solvents. The compound is mainly used as a reagent in organic synthesis and for the preparation of other compounds. AVB is also used as a catalyst in the synthesis of various compounds and in the production of polymeric materials.

Scientific Research Applications

  • Chemical Synthesis

    • Alpha-Vinylbenzyl alcohol (AVBA) is a chemical compound that has garnered significant attention in scientific research due to its exceptional properties and diverse potential applications .
    • This colorless liquid is soluble in both water and organic solvents, making it highly versatile .
    • It may be used in the synthesis of cinnamyl ethers by reacting with alcohols .
  • Biotechnology

    • Alcohol dehydrogenases (ADHs), which belong to the oxidoreductase superfamily, catalyze the interconversion between alcohols and aldehydes or ketones with high stereoselectivity under mild conditions .
    • ADHs are widely employed as biocatalysts for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .
    • Alpha-Vinylbenzyl alcohol could potentially be used as a substrate in these reactions .
  • Etherification Reaction

    • Alpha-Vinylbenzyl alcohol can be used in the etherification reaction of glycerol .
    • This reaction takes place in the presence of a sulfonic catalyst immobilized on silica (SiO2–SO3H) .
    • The process involves the reaction of glycerol with alpha-Vinylbenzyl alcohol to produce ethers .
  • Isomerization Reaction

    • Alpha-Vinylbenzyl alcohol can undergo an isomerization reaction .
    • This reaction uses a novel ternary catalyst system .
    • The outcome of this reaction is the isomer of alpha-Vinylbenzyl alcohol .
  • Coupling Reaction

    • Alpha-Vinylbenzyl alcohol can be used in the coupling reaction with aldehydes .
    • This reaction takes place in the presence of RuCl2 (PPh3)3 catalyst and In (OAc)3 as a co-catalyst in ionic liquids .
    • The result of this reaction is the coupling product of alpha-Vinylbenzyl alcohol and the aldehyde .
  • Polymer Synthesis
    • Alpha-Vinylbenzyl alcohol is often used in the synthesis of various polymers and copolymers .
    • Its solubility in both water and organic solvents makes it highly versatile for this application .
    • The specific methods and outcomes would depend on the type of polymer being synthesized .

properties

IUPAC Name

1-phenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHJQVRGRPHIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346753
Record name 1-Phenylprop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Vinylbenzyl alcohol

CAS RN

4393-06-0, 42273-76-7
Record name Benzyl alcohol, alpha-vinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylvinylcarbinol
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylprop-2-en-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Vinylbenzyl alcohol
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Synthesis routes and methods I

Procedure details

To a DMF (0.2 mL) solution of CuF.3PPh3.2EtOH (10 mg, 0.01 mmol) as synthesized according to the method described in the foregoing publication and dppf (8 mg, 0.014 mmol) (this catalyst preparation method is designated as “A”; hereinafter the same), benzaldehyde (0.020 mL, 0.20 mmol) and vinyltrimethoxysilane (62 μL, 0.40 mmol) were added at room temperature under an argon atmosphere, the temperature was then raised to 60° C., and the mixture was stirred for 3 hours. Thereafter, the reaction mixture was allowed to stand for cooling to room temperature, to which was then added tetrabutylammonium fluoride (TBAF) (1M/THF, 0.5 mL), and the mixture was stirred for 10 minutes. After adding water, the mixture was extracted with ethyl acetate, and the resulting organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After drying, the solvent was distilled off, and the residue was subjected to silica gel column chromatography (ethyl acetate/hexane: 1/9 to 1/4), thereby obtaining desired 1-phenyl-2-propen-1-ol in a yield of 100%.
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step Two
Quantity
62 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

CuF2.2H2O (3 mg, 0.020 mmol) and (R)-DTBM-SEGPHOS (47 mg. 0.04 mmol) were added to methanol (0.7 mL) under an argon atmosphere, and the mixture was refluxed for 2 hours. Thereafter, the reaction mixture was allowed to stand for cooling to room temperature, and the volatile matter was removed in vacuo. Toluene (0.5 mL) was added to the resulting residue, and the operation for removal of the volatile matter was again carried out twice in vacuo (this catalyst preparation method is designated as “B”; hereinafter the same). The resulting CuF-phosphine complex was dissolved in DMF (1 mL), to which were then added benzaldehyde (67 μL, 0.67 mmol) and vinyltrimethoxysilane (206 μL, 1.34 mmol) at room temperature, and the mixture was stirred at 40° C. for 30 minutes. The reaction mixture was allowed to stand for cooling to room temperature, to which was then added tetrabutylammonium fluoride (TBAF) (1M/THF, 0.5 mL), and the mixture was stirred for 10 minutes. After adding water, the mixture was extracted with ethyl acetate, and the resulting organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After drying, the solvent was distilled off, and the residue was subjected to silica gel column chromatography (ethyl acetate/hexane: 1/9 to 1/4), thereby obtaining desired 1-phenyl-2-propen-1-ol in a yield of 99%. Its optical purity was measured by HPLC and found to be 94% ee. Furthermore, its absolute configuration was determined in terms of an angle of rotation by comparison with an already reported value. As a result, the product was found to be an (S)-form.
[Compound]
Name
CuF2.2H2O
Quantity
3 mg
Type
reactant
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
67 μL
Type
reactant
Reaction Step Two
Quantity
206 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a DMF (0.3 mL) solution of Cu(O-Bu-t) (20 mg, 0.02 mmol) as synthesized according to the method described in the publication Inorg. Chim. Acta, 1981, 20, 2728, (R)-DTBM-SEGPHOS (35 mg, 0.03 mmol) and triethoxysilane fluoride (4.0 μL, 0.02 mmol), benzaldehyde (0.020 mL, 0.20 mmol) and vinyltrimethoxysilane (62 μL, 0.40 mmol) were added at room temperature under an argon atmosphere, the temperature was then raised to 40° C., and the mixture was stirred for 30 minutes. Thereafter, the reaction mixture was allowed to stand for cooling to room temperature, to which was then added tetrabutylammonium fluoride (TBAF) (1M/THF, 0.5 mL), and the mixture was stirred for 10 minutes. After adding water, the mixture was extracted with ethyl acetate, and the resulting organic layer was washed with saturated brine and then dried over anhydrous sodium sulfate. After drying, the solvent was distilled off, and the residue was subjected to silica gel column chromatography (ethyl acetate/hexane: 1/9 to 1/4), thereby obtaining desired 1-phenyl-2-propen-1-ol as an (S)-form in a yield of 65% and an optical purity of 94% ee.
Quantity
35 mg
Type
reactant
Reaction Step One
Name
triethoxysilane fluoride
Quantity
4 μL
Type
reactant
Reaction Step One
Quantity
0.02 mL
Type
reactant
Reaction Step One
Quantity
62 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
Cu(O-Bu-t)
Quantity
20 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A second 12 L flask equipped with mechanical stirrer, condensor, and thermocouple was charged with 761.0 g (13.56 mol) KOH (potassium hydroxide), 3.5 L (86.6 mol) of MeOH (methanol), 1.1 L (58.38 mol) of water, and 703 g of vinylbenzyl acetate from the previous step producing a dark red-colored solution. The reaction was heated to reflux and followed by TLC, which indicated that the reaction was complete after 1 hour. The reaction mixture was cooled to room temperature and extracted twice with 4 L of diethyl ether. The ether layer was then washed with three times with 4 L of aqueous sodium chloride, then two times with 4 L of water. The ether layer was dried with MgSO4 (magnesium sulfate) and filtered. Ether was removed from the filtrate under reduced pressure to give a brown oil. (487.0 g, 91% yield) (94% overall). 1H NMR (DMSO-d6): δ 7.35 (m, 4H, aromatic), δ 6.70 (m, 1H, vinyl), δ 5.75 (d, 1H, vinyl), δ 5.25 (d, 1H, vinyl), δ 4.65 (d, 2H, benzyl).
Name
Quantity
761 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 L
Type
reactant
Reaction Step One
Name
Quantity
1.1 L
Type
reactant
Reaction Step One
Quantity
703 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Benzaldehyde (342 mg) was mixed with THF (4 ml) and further mixed with vinylmagnesium bromide (1 N solution) (4 mL), followed by stirring for 12 hours to obtain the title compound (320 mg).
Quantity
342 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MH Lin, WH Watson, RP Kashyap… - The Journal of Organic …, 1990 - ACS Publications
The racemic RR, SS and RS, SR diastereomers of 5-(5-fluoroadamant-2-ylidene)-4-hydroxy-4-phenyl-l-pentene (1-F) have been synthesized. Their configurations have been …
Number of citations: 21 pubs.acs.org
DR Chaffey, C Alamillo-Ferrer, TE Davies, SH Taylor… - ACS …, 2019 - ACS Publications
The product distribution of ethers formed from the reaction of cinnamyl alcohol with orthoesters in the presence of indium (III) triflate (InOTf) 3 is dependent on both the reaction …
Number of citations: 1 pubs.acs.org
FN Lugemwa - Molbank, 2022 - mdpi.com
The E ring of betulin rearranges and forms a cyclic ether when treated with an acid. Treatment of betulin with iodine generated hydrogen iodide in situ, which went on to promote the …
Number of citations: 4 www.mdpi.com

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